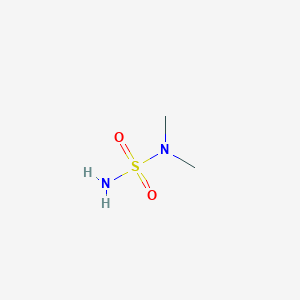

N,N-Dimethylsulfamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Fungicides -> Amide fungicides -> Phenylsulfamide fungicides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[methyl(sulfamoyl)amino]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHAHUAQAJVBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074735 | |

| Record name | N,N-Dimethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-14-3 | |

| Record name | N,N-Dimethylsulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethylsulfamoyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH49VX43K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dimethylsulfamide from Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsulfamide, a dialkylsulfamide of significant interest in medicinal chemistry and drug development, serves as a crucial building block for various pharmaceutical compounds. Its synthesis from readily available precursors like dimethylamine is a key process for its utilization in research and industrial applications. This technical guide provides a comprehensive overview of the primary synthetic route to this compound from dimethylamine, focusing on the reaction with sulfuryl chloride. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the synthesis.

Core Synthesis Pathway: Reaction of Dimethylamine with Sulfuryl Chloride

The principal method for the synthesis of this compound involves the reaction of dimethylamine with sulfuryl chloride (SO₂Cl₂). This reaction proceeds through a two-step mechanism involving the formation of a key intermediate, N,N-dimethylsulfamoyl chloride, which is subsequently hydrolyzed to yield the final product.

Reaction Mechanism

The overall reaction can be summarized as follows:

2 (CH₃)₂NH + SO₂Cl₂ → (CH₃)₂NSO₂Cl + (CH₃)₂NH₂Cl (CH₃)₂NSO₂Cl + H₂O → (CH₃)₂NSO₂NH₂ + HCl

The initial step involves the nucleophilic attack of dimethylamine on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of N,N-dimethylsulfamoyl chloride. The second molecule of dimethylamine acts as a base to neutralize the hydrogen chloride produced. The subsequent hydrolysis of the N,N-dimethylsulfamoyl chloride intermediate yields this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, including the preparation of the intermediate, N,N-dimethylsulfamoyl chloride.

Synthesis of N,N-Dimethylsulfamoyl Chloride

A common method for the preparation of N,N-dimethylsulfamoyl chloride involves the direct reaction of dimethylamine gas with liquid sulfuryl chloride.

Procedure:

-

In a dry reaction vessel, place liquid sulfuryl chloride.

-

Maintain the reaction temperature between 10-20 °C.

-

Pass dimethylamine gas through the liquid sulfuryl chloride.

-

A backflow reaction will occur, leading to the formation of N,N-dimethylsulfamoyl chloride.

-

After the reaction is complete, the crude product is purified by vacuum distillation.

Synthesis of this compound via Hydrolysis

The N,N-dimethylsulfamoyl chloride intermediate can be hydrolyzed to produce this compound.[1]

Procedure:

-

To the purified N,N-dimethylsulfamoyl chloride, add water to initiate the hydrolysis reaction.

-

The reaction mixture is typically stirred until the hydrolysis is complete.

-

The resulting this compound can be isolated and purified by standard laboratory techniques such as recrystallization or chromatography.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of the intermediate, N,N-dimethylsulfamoyl chloride.

| Parameter | Value | Reference |

| Yield | Approximately 80% | [2] |

| Purity | > 97% | [2] |

| Boiling Point | 114 °C at 75 mmHg | [3] |

| Density | 1.337 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.452 | [3] |

Visualizing the Synthesis Workflow

To provide a clear understanding of the synthesis process, the following diagrams illustrate the reaction pathway and the experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

References

The Photochemical Synthesis of N,N-Dimethylsulfamide: A Proposed Methodological Framework

For Immediate Release

METROPOLIS, USA – In the landscape of pharmaceutical and agrochemical development, the synthesis of sulfamides remains a cornerstone of molecular design. While traditional methods have long been established, the pursuit of more efficient, sustainable, and versatile synthetic routes is a perpetual endeavor. This whitepaper outlines a novel, proposed photochemical methodology for the synthesis of N,N-Dimethylsulfamide, a key structural motif in various biologically active compounds. Drawing upon the principles of modern photoredox catalysis, this guide is intended for researchers, scientists, and professionals in drug development seeking to explore innovative synthetic pathways.

Introduction

This compound is a fundamental building block in medicinal chemistry. Conventional synthetic approaches typically involve the reaction of sulfuryl chloride with dimethylamine, often requiring harsh conditions and yielding undesirable byproducts. Photochemical synthesis presents an attractive alternative, offering the potential for milder reaction conditions, enhanced selectivity, and novel reactivity. This document details a proposed photochemical route to this compound, based on the generation of key reactive intermediates under UV irradiation.

Proposed Photochemical Synthesis Pathway

The proposed synthesis proceeds via the homolytic cleavage of a sulfur-containing precursor by ultraviolet (UV) light, generating a sulfonyl radical. This highly reactive intermediate is then trapped by dimethylamine to form the desired this compound. A plausible precursor for this reaction is sulfuryl chloride (SO₂Cl₂), which is known to undergo photolysis to generate chlorine and sulfonyl chloride radicals.

Caption: Proposed photochemical reaction pathway for the synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

This section outlines a detailed, albeit hypothetical, experimental procedure for the photochemical synthesis of this compound.

3.1 Materials and Equipment

-

Reactants: Sulfuryl chloride (SO₂Cl₂), Dimethylamine (2.0 M solution in THF), Triethylamine (Et₃N)

-

Solvent: Acetonitrile (MeCN), anhydrous

-

Equipment:

-

Quartz reaction vessel

-

UV photoreactor (e.g., equipped with a 254 nm mercury lamp)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

3.2 Reaction Setup and Procedure

The following workflow illustrates the proposed experimental setup and procedure.

Caption: Experimental workflow for the proposed photochemical synthesis.

3.3 Detailed Method

-

To a 100 mL quartz reaction vessel equipped with a magnetic stir bar, add anhydrous acetonitrile (50 mL), a 2.0 M solution of dimethylamine in THF (10 mL, 20 mmol), and triethylamine (2.8 mL, 20 mmol).

-

Seal the vessel and purge with dry nitrogen for 15 minutes.

-

Place the vessel in an ice bath to maintain a temperature of 0-5 °C.

-

In a separate syringe, prepare a solution of sulfuryl chloride (0.84 mL, 10 mmol) in anhydrous acetonitrile (10 mL).

-

Commence UV irradiation of the reaction mixture while stirring vigorously.

-

Add the sulfuryl chloride solution dropwise to the reaction mixture over a period of 1 hour using a syringe pump.

-

Continue the irradiation and stirring at 0-5 °C for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the proposed synthesis, based on typical yields and conditions for similar photochemical reactions.

| Parameter | Value | Notes |

| Reactants | ||

| Sulfuryl Chloride | 1.35 g (10 mmol) | Limiting reagent |

| Dimethylamine (2M in THF) | 10 mL (20 mmol) | 2.0 equivalents |

| Triethylamine | 2.02 g (20 mmol) | 2.0 equivalents, as a base |

| Reaction Conditions | ||

| Solvent | Acetonitrile (60 mL) | Anhydrous |

| Light Source | 254 nm UV lamp | - |

| Temperature | 0-5 °C | Maintained with an ice bath |

| Reaction Time | 5 hours | Includes 1 hr addition + 4 hr reaction |

| Product | ||

| This compound | ||

| Theoretical Yield | 1.24 g | - |

| Hypothetical Actual Yield | 0.87 g (70%) | Based on purification |

Conclusion and Outlook

The proposed photochemical synthesis of this compound offers a promising avenue for further research and development. By leveraging the principles of photoredox catalysis, this method has the potential to provide a more sustainable and efficient alternative to traditional synthetic routes. Further optimization of reaction conditions, including catalyst screening, solvent effects, and light source variations, could lead to improved yields and broader applicability. This conceptual framework serves as a starting point for the practical exploration of this novel synthetic strategy, with the ultimate goal of advancing the toolkit available to medicinal and process chemists.

N,N-Dimethylsulfamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylsulfamide ((CH₃)₂NSO₂NH₂), also known as DMS, is a small, polar organic compound that has garnered significant scientific attention.[1] Primarily recognized as a degradation product of the fungicides tolylfluanide and dichlofluanid, its persistence in the environment, particularly in groundwater, and its role as a precursor to the formation of N-nitrosodimethylamine (NDMA) during water treatment processes have made it a subject of extensive research.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on its environmental fate and analytical methodologies.

Chemical Structure and Identifiers

This compound is a derivative of sulfamide (SO₂(NH₂)₂), where two hydrogen atoms on one of the amine groups are replaced by methyl groups.[1] This substitution significantly influences its chemical and physical properties.

| Identifier | Value |

| IUPAC Name | [methyl(sulfamoyl)amino]methane[1][4] |

| CAS Number | 3984-14-3[1][4][5] |

| Molecular Formula | C₂H₈N₂O₂S[1][4][5] |

| Molecular Weight | 124.17 g/mol [1][4] |

| Canonical SMILES | CN(C)S(=O)(=O)N[1] |

| InChI | InChI=1S/C₂H₈N₂O₂S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6)[1][4] |

| InChIKey | QMHAHUAQAJVBIW-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

This compound is a colorless liquid with a mild, sulfurous odor.[1] Its polarity, imparted by the sulfonamide group, governs its high solubility in water and many organic solvents.[1]

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Mild, sulfurous[1] |

| Melting Point | 97.00 °C[5] |

| Boiling Point | 216.90 °C[5] |

| Flash Point | 85.00 °C[5] |

| pKa | 10.4[6][7][8] |

| Solubility | Soluble in water and many organic solvents[1] |

Synthesis and Reactivity

The synthesis of this compound can be accomplished through several chemical routes. Common methods include the direct amination of sulfur dichloride or thionyl chloride with dimethylamine, or the hydrolysis of sulfonyl chlorides in the presence of dimethylamine.[1] More recently, photochemical methods involving nickel-catalyzed reactions have been explored for the synthesis of sulfamides.[1]

This compound exhibits notable reactivity due to the nucleophilic nature of its nitrogen atoms. It can undergo N-arylation with aryl halides in the presence of a nickel catalyst and participates in electrophilic substitution reactions.[1] The compound is stable over a wide pH range but can be hydrolyzed under extreme conditions.[1]

Environmental Fate and Formation of N-Nitrosodimethylamine (NDMA)

This compound is a persistent and mobile organic contaminant found in groundwater and surface waters, primarily originating from the degradation of fungicides like tolylfluanide.[1][2][9] Its stability in aqueous environments contributes to its potential for groundwater contamination.[1]

A significant area of concern is the transformation of this compound into the potent carcinogen N-nitrosodimethylamine (NDMA) during ozonation in drinking water treatment plants.[2][6][7] This reaction is notably catalyzed by the presence of bromide ions.[6][10]

The proposed mechanism involves the following key steps:

-

Ozone oxidizes bromide to form hypobromous acid (HOBr).[6]

-

The deprotonated this compound anion (DMS⁻) reacts rapidly with HOBr to form a brominated intermediate, Br-DMS.[6][7]

-

The deprotonated form of this intermediate, Br-DMS⁻, then reacts with ozone.[6][7]

-

This reaction leads to the formation of an unstable intermediate that undergoes intramolecular rearrangement and sulfur dioxide extrusion to yield NDMA.[10]

Studies have shown that this transformation can result in NDMA yields of up to 54%.[6]

Experimental Protocols

Kinetic Studies of this compound Reactions

The reaction kinetics of this compound with oxidants like hypobromous acid have been investigated using stopped-flow spectrometry.[6]

-

Objective: To determine the rate constant for the reaction of HOBr with this compound.

-

Methodology:

-

Experiments are conducted over a range of pH values (e.g., 6.5 to 12.5).[6]

-

Pseudo-first-order conditions are established with a 5- to 10-fold excess of this compound over HOBr.[6]

-

The change in absorbance is monitored over time at specific wavelengths to follow the formation of the product (e.g., increase in absorbance at 240 nm for Br-DMS) or the consumption of the reactant (e.g., decrease in absorbance at 330 nm for OBr⁻).[6]

-

Analysis of this compound in Aqueous Matrices

A robust and sensitive method for the determination of this compound in water samples involves Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11]

-

Objective: To quantify the concentration of this compound in various water samples.

-

Methodology:

-

Sample Preparation: The only required step is the addition of a suitable internal standard to the water sample to compensate for matrix effects.[11]

-

Chromatographic Separation: The sample is directly injected into the UPLC-MS/MS system. A Hypercarb column is often used for the separation of this polar compound.[12]

-

Mass Spectrometric Detection: Tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of this compound.[11]

-

Quantification: The concentration is determined by comparing the response of the analyte to that of the internal standard. This method can achieve detection limits in the low ng/L range.[11]

-

Spectroscopic Characterization

While specific spectral data is not detailed in the provided search results, the structural elucidation and characterization of this compound would typically involve the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the two methyl groups and the amine protons. The chemical shifts and coupling patterns would provide information about the electronic environment of the protons. ¹³C NMR would show signals for the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, S=O stretching of the sulfonyl group, and C-H stretching of the methyl groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which can help in confirming the structure.

Conclusion

This compound is a compound of significant environmental and health relevance. Its persistence in water sources and its ability to act as a precursor to the carcinogen NDMA necessitate a thorough understanding of its chemistry and toxicology. The analytical methods outlined provide the tools for monitoring its presence in the environment, while further research into its biological activities and the development of effective removal strategies from drinking water remain critical areas of investigation.

References

- 1. Buy this compound (EVT-319745) | 3984-14-3 [evitachem.com]

- 2. This compound as precursor for N-nitrosodimethylamine (NDMA) formation upon ozonation and its fate during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C2H8N2O2S | CID 134472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3984-14-3 | FD22407 | Biosynth [biosynth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular mechanism of NDMA formation from this compound during ozonation: quantum chemical insights into a bromide-catalyzed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and mechanisms of N-nitrosodimethylamine formation upon ozonation of this compound-containing waters: bromide catalysis. [folia.unifr.ch]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-Dimethylsulfamide (CAS 3984-14-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsulfamide (DMS), with the CAS number 3984-14-3, is a chemical compound that has garnered significant attention in environmental science and water treatment due to its role as a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during ozonation processes.[1][2][3][4] It is a degradation product of certain fungicides, such as tolylfluanide.[5] Beyond its environmental relevance, its chemical structure as a substituted sulfamide suggests its potential as a versatile reactant and building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and analytical methods, with a focus on its implications for drug development and research.

Chemical and Physical Properties

This compound is a white solid at room temperature.[5] It is a polar molecule and is highly soluble in water.[6]

| Property | Value | Reference |

| Molecular Formula | C₂H₈N₂O₂S | [5][7] |

| Molecular Weight | 124.16 g/mol | [5] |

| CAS Number | 3984-14-3 | [5][7] |

| Melting Point | 95-96 °C | [5] |

| Boiling Point (Predicted) | 216.9 ± 23.0 °C | [5] |

| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [5] |

| pKa | 11.41 ± 0.60 | [5] |

| Solubility in Water | 140 g/L (at 20°C and pH 7) | [6] |

| Solubility in Organic Solvents | Slightly soluble in Acetone, DMSO, and Methanol | [5] |

| Appearance | White to Off-White Solid | [5] |

Spectroscopic Data

¹H NMR Spectroscopy

A proton NMR spectrum of this compound shows two distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 | Singlet | 2H | -NH₂ protons |

| 2.38 | Singlet | 6H | -N(CH₃)₂ protons |

Solvent: DMSO-d₆, Spectrometer: 300 MHz[5]

¹³C NMR Spectroscopy

The 13C NMR spectrum of this compound is expected to show a single peak for the two equivalent methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~37 | -N(CH₃)₂ |

Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency. This is a predicted value based on spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the N-H and S=O bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350-3250 | N-H stretch | Amine (-NH₂) |

| ~1350-1300 | Asymmetric SO₂ stretch | Sulfonyl |

| ~1160-1120 | Symmetric SO₂ stretch | Sulfonyl |

Note: These are typical ranges for the functional groups present and may vary slightly.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 108 | [M - NH₂]⁺ |

| 78 | [M - N(CH₃)₂]⁺ |

| 44 | [(CH₃)₂N]⁺ |

Note: Fragmentation patterns can be complex and depend on the ionization method.

Synthesis of this compound

Experimental Protocol: Synthesis from N,N-Dimethylaminosulfonyl Chloride

This procedure details the synthesis of this compound from N,N-dimethylaminosulfonyl chloride and ammonia.[5]

Materials:

-

N,N-Dimethylaminosulfonyl chloride (6.96 mmol, 0.748 mL)

-

7 N Ammonia in methanol (104 mmol, 14.92 mL)

-

Dichloromethane (DCM)

-

Sealed autoclave

Procedure:

-

Combine N,N-dimethylaminosulfonyl chloride and the methanolic ammonia solution in a sealed autoclave.

-

Heat the reaction mixture at 60°C for 16 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Remove the solvent from the reaction mixture by evaporation under reduced pressure.

-

Suspend the resulting solid in dichloromethane (DCM).

-

Filter the solid and wash it with additional DCM.

-

Dry the solid under reduced pressure to yield N,N-dimethylsulfonamide.

Yield: 850 mg (98%)[5]

Workflow Diagram:

Applications in Research and Drug Development

While a significant body of research on this compound focuses on its role as an environmental contaminant, its chemical structure lends itself to applications in organic synthesis. As a versatile reactant, it can be used in various synthetic transformations, such as in the preparation of N-sulfonylbenzaldimines through copper-catalyzed aza-Friedel-Crafts reactions with 1-methylindole.[5]

The sulfamide moiety is a key functional group in a number of pharmaceuticals. Although direct use of this compound as a building block in the synthesis of major drugs is not widely documented in readily available literature, its structural analogues and the broader class of sulfamides are of significant interest in medicinal chemistry. For instance, the sulfonamide group, a related functionality, is a core component of the COX-2 inhibitor Celecoxib. The synthesis of Celecoxib and its analogues often involves the reaction of a sulfonamide-containing intermediate. While this compound itself is not directly used in the published synthesis of Celecoxib, the chemistry of related sulfonamides is central to the creation of such drugs.

Reactivity and Formation of N-Nitrosodimethylamine (NDMA)

The primary area of concern regarding this compound is its role as a potent precursor to the formation of N-nitrosodimethylamine (NDMA) during ozonation of water, particularly in the presence of bromide ions.[1]

Bromide-Catalyzed NDMA Formation Pathway

The mechanism involves a series of reactions initiated by the oxidation of bromide by ozone to form hypobromous acid (HOBr).

-

Deprotonation: this compound (DMS) can be deprotonated to form the DMS⁻ anion.[1]

-

Bromination: The DMS⁻ anion reacts rapidly with hypobromous acid (HOBr) to form a brominated intermediate, Br-DMS.[1]

-

Reaction with Ozone: The brominated intermediate then reacts with ozone to form a further reaction intermediate.

-

Intramolecular Rearrangement: This intermediate undergoes an intramolecular rearrangement, leading to the formation of NDMA and the extrusion of sulfur dioxide.

Kinetic Data for NDMA Formation

| Reaction | Reactants | Rate Constant (k) | pH | Reference |

| Bromination of DMS⁻ anion | DMS⁻ + HOBr | 7.1 ± 0.6 × 10⁸ M⁻¹ s⁻¹ | 6.5 - 12.5 | [1] |

| Reaction of Br-DMS⁻ with Ozone | Br-DMS⁻ + O₃ | 10⁵ ± ².⁵ M⁻¹ s⁻¹ | Neutral | [1] |

Experimental Protocol: Stopped-Flow Kinetics

The kinetics of the reaction between this compound and hypobromous acid can be studied using a stopped-flow spectrometer.

Objective: To determine the rate constant for the reaction of HOBr with this compound.

Instrumentation:

-

Hi-Tech Scientific SF-61DX2 Stopped-flow spectrometer or equivalent

Procedure:

-

Prepare solutions of this compound and hypobromous acid in appropriate buffers to control the pH.

-

Work under pseudo-first-order conditions with a 5-10 fold excess of this compound over HOBr.

-

Rapidly mix the two solutions in the stopped-flow apparatus.

-

Monitor the change in absorbance over time at a specific wavelength.

-

For pH 6.5 to 7.8, monitor the increase in absorbance at 240 nm due to the formation of Br-DMS.

-

For pH 11.5 to 12.5, monitor the decrease in absorbance at 330 nm due to the consumption of OBr⁻.

-

-

Analyze the kinetic traces to determine the observed rate constant (k_obs).

-

Plot k_obs versus the concentration of this compound to determine the second-order rate constant.

Workflow Diagram:

Safety and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Toxicological Data:

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >500 mg/kg to <2,000 mg/kg |

Note: The provided LD50 value is for a mixture containing this compound and may not represent the value for the pure substance.

Conclusion

This compound is a compound of significant interest due to its critical role in the formation of the carcinogen NDMA during water treatment. A thorough understanding of its chemical properties, reactivity, and the kinetics of its transformation is essential for environmental scientists and engineers. For researchers in organic synthesis and drug development, this compound and its related sulfamide structures represent a class of compounds with potential for the construction of novel molecules, although its direct application in the synthesis of pharmaceuticals is not yet widely established. The detailed protocols and data presented in this guide provide a valuable resource for professionals working with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound as precursor for N-nitrosodimethylamine (NDMA) formation upon ozonation and its fate during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 3984-14-3 [m.chemicalbook.com]

- 6. anses.fr [anses.fr]

- 7. This compound | C2H8N2O2S | CID 134472 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of N,N-Dimethylsulfamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethylsulfamide, a compound of interest in various chemical and pharmaceutical research areas. Due to a lack of publicly available quantitative solubility data, this document focuses on delivering detailed experimental protocols for determining solubility, a structured template for data presentation, and a visual representation of a generalized experimental workflow. This guide is intended to equip researchers with the necessary tools to empirically determine and report the solubility of this compound in relevant organic solvents.

Introduction

This compound is a chemical compound that serves as a versatile reactant in various syntheses and is also known as a degradation product of certain fungicides.[1] Its physicochemical properties, particularly its solubility in organic solvents, are crucial for its application in synthesis, formulation development, and environmental analysis. The polarity of the sulfonamide group suggests that this compound is soluble in many organic solvents.[2] However, a thorough review of the existing scientific literature reveals a significant gap in the availability of specific quantitative solubility data. While some sources qualitatively describe it as slightly soluble in acetone, DMSO, and methanol, precise numerical values are not readily accessible.[1]

This guide aims to address this gap by providing researchers with a standardized methodology to determine the solubility of this compound in a range of organic solvents. Adherence to a consistent experimental protocol is essential for generating reliable and comparable data across different laboratories.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 3984-14-3 |

| Molecular Formula | C₂H₈N₂O₂S |

| Molecular Weight | 124.17 g/mol |

| Melting Point | 95-96 °C |

| Boiling Point | 216.9 ± 23.0 °C (Predicted) |

| Density | 1.327 ± 0.06 g/cm³ (Predicted) |

| Appearance | White to Off-White Solid |

Data sourced from various chemical databases.

Solubility of this compound: A Data Template

As quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature, the following table is provided as a template for researchers to systematically record their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | 25 | e.g., Isothermal Saturation | ||

| e.g., Methanol | 25 | e.g., Gravimetric | ||

| e.g., Ethanol | 25 | e.g., HPLC | ||

| e.g., Dichloromethane | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Acetonitrile | 25 | |||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | |||

| e.g., N,N-Dimethylformamide (DMF) | 25 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent. It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Agitate the vials at a consistent speed for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. It is critical not to disturb the undissolved solid at the bottom of the vial.

-

Filtration: Immediately filter the collected sample through a syringe filter into a clean, dry vial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

4.3. Considerations for Accurate Measurement

-

Purity of Compound and Solvents: The purity of both this compound and the organic solvents can significantly impact the solubility results.

-

Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately known temperature during equilibration and sampling is critical.

-

Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to perform a preliminary experiment to determine the necessary equilibration time.

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently scarce in the public domain, this technical guide provides the necessary framework for researchers to systematically and accurately determine these crucial parameters. The detailed experimental protocol for the isothermal shake-flask method, along with the provided data template and workflow visualization, is intended to facilitate the generation of high-quality, reproducible solubility data. Such data will be invaluable for the continued research and development involving this compound in various scientific and industrial applications.

References

Spectroscopic Profile of N,N-Dimethylsulfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylsulfamide, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.65 | Singlet | N(CH₃)₂ |

| 4.71 | Singlet (broad) | NH₂ |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 37.5 | N(CH₃)₂ |

Solvent: Not specified in available data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370 | Strong | N-H stretch (asymmetric) |

| 3270 | Strong | N-H stretch (symmetric) |

| 2940 | Medium | C-H stretch (asymmetric) |

| 2840 | Medium | C-H stretch (symmetric) |

| 1470 | Medium | C-H bend (scissoring) |

| 1320 | Strong | S=O stretch (asymmetric) |

| 1160 | Strong | S=O stretch (symmetric) |

| 950 | Medium | S-N stretch |

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) [1]

| m/z | Intensity (relative) | Assignment |

| 125.0379 | - | [M+H]⁺ |

| 108.0116 | 40 | [M+H-NH₃]⁺ |

| 127.0324 | 42 | [M+Na]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are detailed methodologies representative of the experiments used to obtain such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile with a small amount of formic acid for ESI).

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. For the data presented, an electrospray ionization (ESI) source was utilized.[1]

-

Data Acquisition: The sample solution is introduced into the ion source. In positive ion mode ESI, the analyte molecules are protonated or form adducts (e.g., with sodium ions). The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of N,N-Dimethylsulfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsulfamide is a chemical compound of interest in various fields, including as a transformation product of certain fungicides. A thorough understanding of its structural properties is crucial for its identification, quantification, and the study of its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, including predicted spectral data, a comprehensive experimental protocol for its acquisition, and a logical visualization of the structure-spectrum correlation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and predictions from spectral databases. These values provide a strong theoretical foundation for the interpretation of experimentally acquired spectra.

The structure of this compound features two distinct proton environments: the protons of the two methyl (CH₃) groups and the protons of the amine (NH₂) group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N(CH₃)₂ | 2.7 - 2.9 | Singlet | 6H |

| -SO₂NH₂ | 4.5 - 5.5 (broad) | Singlet | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shift of the NH₂ protons can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Interpretation of the Spectrum

The simplicity of the this compound structure is reflected in its predicted ¹H NMR spectrum.

-

The Methyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent. They are attached to a nitrogen atom, which is adjacent to an electron-withdrawing sulfonyl group (-SO₂-). This electronic environment deshields the protons, causing them to resonate downfield from TMS, in the predicted range of 2.7 - 2.9 ppm. Since there are no adjacent protons to couple with, the signal is expected to be a singlet. The integration value of 6H corresponds to the total number of methyl protons.

-

The Amine Protons (-SO₂NH₂): The two protons of the primary amine group are also chemically equivalent. These protons are directly attached to a nitrogen atom, which is part of the electron-withdrawing sulfamide functional group. This leads to a significant deshielding effect, placing their resonance at a predicted chemical shift of 4.5 - 5.5 ppm. Protons on heteroatoms like nitrogen often exhibit broad signals due to quadrupole broadening and chemical exchange with trace amounts of water or other labile protons in the solvent. This exchange can also suppress coupling to neighboring protons, resulting in a singlet. The integration value of 2H corresponds to the two amine protons.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with exchangeable protons like the amine group in this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the exchange rate and result in sharper NH peaks.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm). It is often included in commercially available deuterated solvents.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 2: Typical ¹H NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Number of Scans | 16 - 64 |

| Relaxation Delay (d1) | 1.0 - 5.0 s |

| Acquisition Time | 2.0 - 4.0 s |

| Spectral Width | 12 - 16 ppm |

| Temperature | 298 K (25 °C) |

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

-

Integration: Integrate the area under each resonance to determine the relative ratio of protons.

Logical Relationships in the ¹H NMR Spectrum

The relationship between the molecular structure of this compound and its expected ¹H NMR signals can be visualized as a logical workflow.

Caption: Correlation between the structure of this compound and its predicted ¹H NMR signals.

This diagram illustrates how the two distinct sets of protons in the this compound molecule give rise to two unique signals in the ¹H NMR spectrum, with their chemical shifts and multiplicities determined by their chemical environment and neighboring atoms.

Conclusion

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound for researchers and professionals in drug development and related scientific fields. By presenting predicted spectral data, a detailed experimental protocol, and a clear visualization of the structure-spectrum correlation, this document serves as a valuable resource for the identification and characterization of this compound. The provided methodologies and theoretical data will aid in the design of experiments and the accurate interpretation of NMR results.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of N,N-Dimethylsulfamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of N,N-Dimethylsulfamide. The information presented herein is synthesized from established principles of mass spectrometry and the known fragmentation behavior of analogous sulfonamide compounds, offering a predictive yet robust framework for researchers in the absence of a publicly available standard spectrum. This guide is intended to aid in the identification and structural elucidation of this compound in complex matrices.

Predicted Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by several key fragment ions. The relative abundances are estimations based on the known stability of analogous fragments.

| m/z | Proposed Fragment Ion | Ion Formula | Predicted Relative Abundance |

| 124 | [M]•+ | [C₂H₈N₂O₂S]•+ | Low |

| 109 | [M - CH₃]•+ | [CH₅N₂O₂S]•+ | Medium |

| 80 | [SO₂(NH₂)]•+ | [H₂NO₂S]•+ | Medium |

| 79 | [SO₂NH]•+ | [HNO₂S]•+ | Medium |

| 64 | [SO₂]•+ | [O₂S]•+ | Low |

| 44 | [(CH₃)₂N]⁺ | [C₂H₆N]⁺ | High (Often Base Peak) |

| 43 | [CH₃N=CH₂]⁺ | [C₂H₅N]⁺ | High |

| 42 | [CH₂=N=CH₂]•+ | [C₂H₄N]•+ | Medium |

Proposed Fragmentation Pathway

Upon electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The primary cleavage events are anticipated to occur at the labile S-N bond and around the sulfonyl group.

A key fragmentation route involves the cleavage of the S-N bond, leading to the formation of a stable dimethylaminyl cation at m/z 44 ([(CH₃)₂N]⁺). This is a very common fragmentation pattern for compounds containing a dimethylamino group and is often the base peak in the spectrum. Subsequent rearrangement and loss of a hydrogen atom can lead to the ion at m/z 43.

Another prominent pathway is the cleavage of a methyl group from the parent molecule, resulting in the ion at m/z 109 ([M - CH₃]•+). Further fragmentation of the sulfonyl portion of the molecule can lead to characteristic neutral losses, such as the loss of SO₂ (64 Da), and the formation of ions at m/z 80 and 79.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

3.1. Sample Preparation

For aqueous samples, the primary sample preparation step often involves the addition of an internal standard to compensate for matrix effects.[1][2] Due to the polar nature of this compound, direct injection is often feasible, minimizing sample preparation time.[1][2]

3.2. Liquid Chromatography

-

System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A reversed-phase column suitable for polar compounds, such as a C18 or a specialized polar-modified column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 10-100 µL, depending on the sensitivity requirements.

3.3. Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of sulfonamides.

-

Mass Analyzer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is essential for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, or for product ion scanning for fragmentation analysis.

-

Collision Gas: Argon is typically used as the collision gas for collision-induced dissociation (CID).

-

Key Transitions for Quantification: While a full fragmentation spectrum is not available, for quantitative methods, specific precursor-to-product ion transitions would be monitored. Based on the predicted fragmentation, likely transitions would involve the precursor ion of [M+H]⁺ (m/z 125) fragmenting to ions such as m/z 44 or m/z 109.

Caption: General workflow for the analysis of this compound.

Fragmentation of Related Sulfonamides

The fragmentation of sulfonamides, in general, has been studied and provides a basis for the predictions made in this guide. Common fragmentation pathways for sulfonamides under electrospray ionization include:

-

Cleavage of the S-N bond: This is a common fragmentation pathway, often leading to the formation of an ion corresponding to the amine portion of the molecule.[3][4]

-

Loss of SO₂: The neutral loss of sulfur dioxide (64 Da) is a characteristic fragmentation for many sulfonamides.[3][5][6]

-

Formation of characteristic ions: Ions at m/z 156, 108, and 92 are often observed in the mass spectra of sulfonamides containing a sulfanilyl group.[3]

While this compound does not contain the aromatic ring common to many therapeutic sulfonamides, the fundamental cleavage patterns around the sulfonyl group are expected to be analogous. The high stability of the dimethylaminyl cation is predicted to be a major driving force in the fragmentation of this compound.

References

- 1. Determination of the polar pesticide degradation product this compound in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethylsulfamide melting point and boiling point data

An In-depth Technical Guide on the Physicochemical Properties of N,N-Dimethylsulfamide

This technical guide provides a comprehensive overview of the melting and boiling point data for this compound. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on the physical properties and relevant chemical transformations of this compound.

Physicochemical Data of this compound

This compound, a degradation product of certain fungicides, has been the subject of various physicochemical analyses.[1][2] The reported values for its melting and boiling points exhibit some variability across different sources, which is summarized in the table below. This variation may be attributable to different experimental conditions or the purity of the samples analyzed.

| Property | Value | Source |

| Melting Point | -25 °C | [3] |

| 95-96 °C | [1][4] | |

| 97.00 °C | [5] | |

| Boiling Point | approx. 190 °C | [3] |

| 216.90 °C | [5] | |

| 216.9 ± 23.0 °C (Predicted) | [1][4] |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the provided search results, a general method for its synthesis has been described.

General Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of N,N-dimethylaminosulfonyl chloride with ammonia. The general procedure is as follows:

-

N,N-dimethylaminosulfonyl chloride (6.96 mmol, 0.748 mL) is combined with a 7N solution of ammonia in methanol (104 mmol, 14.92 mL) within a sealed autoclave.[1]

-

The reaction mixture is heated to 60°C and maintained at this temperature for 16 hours.[1]

-

Following the reaction period, the solvent is removed via evaporation.[1]

-

The resulting solid residue is suspended in dichloromethane (DCM), filtered, and washed with additional DCM.[1]

-

The final product, N,N-dimethylsulfonamide, is then dried under reduced pressure.[1]

The following diagram illustrates the workflow for this synthesis protocol.

Caption: General synthesis workflow for this compound.

Environmental Fate and Transformation

This compound is recognized as a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during the ozonation of water, particularly in the presence of bromide.[3][6] This transformation pathway is of significant concern in drinking water treatment processes.

The mechanism involves the initial reaction of this compound with hypobromous acid (HOBr), which is formed from the oxidation of bromide by ozone.[6] This leads to the formation of a brominated intermediate that subsequently reacts with ozone to yield NDMA.[6] The following diagram outlines this critical transformation pathway.

References

- 1. This compound | 3984-14-3 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-319745) | 3984-14-3 [evitachem.com]

- 4. 3984-14-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 3984-14-3 | FD22407 | Biosynth [biosynth.com]

- 6. pubs.acs.org [pubs.acs.org]

N,N-Dimethylsulfamide: An In-depth Technical Guide to its Formation as a Degradation Product of Tolylfluanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of N,N-Dimethylsulfamide (DMS) as a degradation product of the fungicide tolylfluanide. Tolylfluanide, a broad-spectrum fungicide, undergoes degradation in the environment through various pathways, primarily hydrolysis and photolysis, leading to the formation of the stable and mobile metabolite, DMS. This document details the chemical pathways of degradation, summarizes key quantitative data from various studies, and provides standardized experimental protocols for investigating the hydrolysis, photolysis, and microbial degradation of tolylfluanide. Furthermore, it outlines analytical methodologies for the detection and quantification of tolylfluanide and its degradation products. This guide is intended to be a valuable resource for researchers, environmental scientists, and professionals in the agrochemical and pharmaceutical industries involved in the study of pesticide fate and metabolism.

Introduction

Tolylfluanid, chemically known as N-dichlorofluoromethylthio-N',N'-dimethyl-N-p-tolylsulfamide, has been used as a fungicide in agriculture.[1] Its environmental fate is of significant interest due to the potential for its degradation products to persist and contaminate soil and water systems. One of the primary degradation products of tolylfluanide is this compound (DMS), a polar and mobile compound that has been detected in groundwater.[2][3][4] Understanding the pathways and kinetics of tolylfluanide degradation into DMS is crucial for assessing its environmental impact and for the development of effective monitoring and remediation strategies.

This guide will explore the primary degradation pathways of tolylfluanide, focusing on the formation of DMS through hydrolysis and subsequent degradation of the intermediate product, N,N-dimethyl-N'-p-tolylsulfamide (DMST).

Degradation Pathways of Tolylfluanide

The degradation of tolylfluanide to this compound (DMS) is a multi-step process primarily driven by hydrolysis and photolysis. Microbial activity in soil and water also contributes to the breakdown of tolylfluanide and its intermediates.

Hydrolysis of Tolylfluanide to DMST

The initial and rapid degradation step for tolylfluanide in aqueous environments is the hydrolysis of the N-S bond, which cleaves the dichlorofluoromethylthio group. This reaction leads to the formation of N,N-dimethyl-N'-p-tolylsulfamide (DMST). The rate of this hydrolysis is highly dependent on the pH of the surrounding medium.

Degradation of DMST to DMS

DMST is more stable than tolylfluanide but undergoes further degradation to form the persistent metabolite, DMS. This transformation can occur through two primary pathways:

-

Photodegradation: In the presence of light, particularly in surface waters, DMST can be degraded into DMS. This process can be influenced by the presence of other substances in the water that act as photosensitizers.

-

Microbial Degradation: In soil and aquatic environments, microorganisms can metabolize DMST, leading to the formation of DMS.[3][4]

Quantitative Data on Tolylfluanide Degradation

The rate of tolylfluanide degradation and the formation of its metabolites have been quantified in several studies. The following tables summarize the key kinetic data.

Table 1: Hydrolysis Half-life (DT50) of Tolylfluanide

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| Acidic | - | Slow | [5] |

| 7 | - | At least 2 days | [5] |

Data on specific half-lives at various acidic pH values were not consistently available in the reviewed literature.

Table 2: Half-life (DT50) of DMST

| Medium | Conditions | Half-life (DT50) | Reference |

| Aerobic Media (pH 7.7-8.0) | - | 50-70 days | [5] |

Experimental Protocols

This section provides detailed methodologies for conducting degradation studies on tolylfluanide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Hydrolysis Study (based on OECD Guideline 111)

This protocol describes a tiered approach to determine the rate of hydrolysis of tolylfluanide as a function of pH.[6][7][8]

Objective: To determine the abiotic hydrolytic transformation of tolylfluanide in aqueous solutions at environmentally relevant pH values (4, 7, and 9).

Materials:

-

Tolylfluanide (analytical standard)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Sterilized glass flasks with stoppers

-

Constant temperature chamber or water bath

-

Analytical instrumentation (e.g., HPLC-UV or HPLC-MS/MS)

Procedure:

Tier 1: Preliminary Test

-

Prepare a stock solution of tolylfluanide in a suitable organic solvent.

-

Add a small aliquot of the stock solution to each of the sterile buffer solutions (pH 4, 7, and 9) in separate flasks to achieve a final concentration not exceeding 0.01 M or half of its water solubility.

-

Incubate the flasks in the dark at a constant temperature (e.g., 50 °C) for 5 days.

-

At the end of the incubation period, analyze the concentration of tolylfluanide remaining in each solution.

-

If less than 10% degradation is observed at all pH values, tolylfluanide is considered hydrolytically stable, and no further testing is required.

Tier 2: Main Test (for unstable substances)

-

If significant degradation (>10%) is observed in the preliminary test, a main test is conducted at different temperatures (e.g., 25 °C, 40 °C, and 50 °C) for the pH values where instability was noted.

-

Prepare test solutions as described in Tier 1.

-

Incubate the flasks in the dark at the selected temperatures.

-

Collect samples at appropriate time intervals to establish the degradation kinetics. The sampling frequency should be higher at the beginning of the experiment.

-

Analyze the samples for the concentration of tolylfluanide and the formation of the degradation product, DMST.

-

The test should continue until at least 90% of the tolylfluanide has degraded or for a maximum of 30 days.

Data Analysis:

-

Plot the concentration of tolylfluanide versus time for each pH and temperature.

-

Determine the pseudo-first-order rate constant (k) and the half-life (DT50) for the hydrolysis of tolylfluanide under each condition.

Phototransformation Study (based on OECD Guideline 316)

This protocol outlines a tiered approach to determine the direct phototransformation of DMST in water.[2][5][9]

Objective: To determine the rate of direct photolysis of DMST in aqueous solution upon exposure to simulated sunlight.

Materials:

-

DMST (analytical standard)

-

Sterile, buffered pure water

-

Quartz glass reaction vessels

-

A light source simulating natural sunlight (e.g., filtered xenon arc lamp)

-

A dark control setup

-

Analytical instrumentation (e.g., HPLC-UV or HPLC-MS/MS)

Procedure:

Tier 1: Theoretical Screening

-

Estimate the maximum possible direct photolysis rate constant for DMST based on its UV-Vis absorption spectrum and solar irradiance data.

-

If the estimated half-life is ≤ 30 days, proceed to Tier 2.

Tier 2: Experimental Study

-

Prepare a solution of DMST in sterile, buffered pure water at a concentration not exceeding half of its solubility.

-

Fill the quartz reaction vessels with the test solution.

-

Expose the vessels to the light source at a constant temperature.

-

Simultaneously, incubate identical samples in the dark to serve as controls for abiotic and biotic degradation other than photolysis.

-

Collect samples from both the irradiated and dark control vessels at appropriate time intervals.

-

Analyze the samples for the concentration of DMST and the formation of DMS.

-

The experiment should continue until significant degradation of DMST is observed or for a period equivalent to a relevant environmental exposure.

Data Analysis:

-

Plot the concentration of DMST versus time for both irradiated and dark control samples.

-

Calculate the rate of photolysis by correcting for any degradation observed in the dark controls.

-

Determine the photolysis rate constant and half-life of DMST.

-

If significant transformation products are formed (≥ 20% of the initial DMST concentration), their identity, concentration, and rates of formation and decline should be determined.

Soil Metabolism Study

This protocol provides a general framework for investigating the microbial degradation of tolylfluanide and DMST in soil.

Objective: To determine the rate and pathway of microbial degradation of tolylfluanide and DMST in soil under controlled laboratory conditions.

Materials:

-

Tolylfluanide and DMST (analytical standards, preferably radiolabeled)

-

Fresh, sieved soil with known characteristics (pH, organic matter content, texture)

-

Incubation vessels

-

Controlled environment chamber (temperature and humidity)

-

Extraction solvents

-

Analytical instrumentation (e.g., LSC, HPLC-radio-detector, LC-MS/MS)

Procedure:

-

Characterize the soil for its physicochemical properties.

-

Treat the soil with a solution of tolylfluanide or DMST to achieve a desired concentration.

-

Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25 °C).

-

Include sterile control samples (e.g., autoclaved soil) to differentiate between microbial and abiotic degradation.

-

Collect soil samples at various time points over the incubation period.

-

Extract the soil samples with appropriate solvents to recover the parent compound and its degradation products.

-

Analyze the extracts to quantify the remaining parent compound and identify and quantify the major degradation products, including DMS.

Data Analysis:

-

Plot the concentration of the parent compound and its degradation products over time.

-

Calculate the degradation half-life (DT50) in both sterile and non-sterile soil.

-

Identify the major metabolic pathways.

Analytical Methodologies

Accurate quantification of tolylfluanide, DMST, and DMS in various environmental matrices is essential for degradation studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Sample Preparation

Water Samples:

-

For the analysis of the polar metabolite DMS, a direct injection of the water sample after filtration is often sufficient.[6][9]

-

For tolylfluanide and DMST, solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove matrix interferences.

Soil Samples:

-

Extraction is typically performed using an organic solvent or a mixture of solvents.

-

The extraction method should be optimized to ensure efficient recovery of the target analytes.

-

The resulting extract may require a clean-up step (e.g., using SPE) before analysis.

HPLC-MS/MS Analysis

A fast, sensitive, and robust method for the determination of DMS in water has been developed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[6][9]

Typical Parameters:

-

Chromatographic Column: A suitable reversed-phase column for polar compounds.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid to improve ionization.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Internal Standards: The use of isotopically labeled internal standards (e.g., DMS-d6) is highly recommended to compensate for matrix effects and improve the accuracy of quantification.[9]

Method Validation (based on ICH Guideline Q2(R1))

The analytical method should be validated to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A limit of detection of 10 ng/L for DMS in water has been reported.[6][9]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The degradation of tolylfluanide in the environment is a complex process that leads to the formation of the persistent and mobile metabolite, this compound. The primary pathway involves the initial hydrolysis of tolylfluanide to DMST, which is then further degraded to DMS through photolysis and microbial action. The rates of these reactions are influenced by environmental factors such as pH, temperature, and the presence of light and microorganisms.

This technical guide has provided a detailed overview of these degradation pathways, summarized the available quantitative data, and presented standardized experimental protocols for their investigation. The outlined analytical methodologies, particularly HPLC-MS/MS, are crucial for the accurate monitoring of tolylfluanide and its degradation products in the environment. A thorough understanding of these processes is essential for assessing the environmental risks associated with the use of tolylfluanide and for developing strategies to mitigate its potential impact.

References

- 1. files.chemicalwatch.com [files.chemicalwatch.com]

- 2. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]